molecular formula C17H18N4O3S B12241556 4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile

4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B12241556
M. Wt: 358.4 g/mol
InChI Key: KLDLXUBBZUFWPI-UHFFFAOYSA-N
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Description

4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and a methylpyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine and benzonitrile intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the pyrrolidine ring can be synthesized through cyclization reactions, while the benzonitrile group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Methylpyridazin-3-yl)oxy]aniline
  • CEP-26401 (Irdabisant)

Uniqueness

Compared to similar compounds, 4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C17H18N4O3S/c1-13-2-7-17(20-19-13)24-12-15-8-9-21(11-15)25(22,23)16-5-3-14(10-18)4-6-16/h2-7,15H,8-9,11-12H2,1H3

InChI Key

KLDLXUBBZUFWPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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